molecular formula C22H19NO5 B11079586 3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

Cat. No.: B11079586
M. Wt: 377.4 g/mol
InChI Key: WQJGFQNQEQBDRM-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the chromene core, followed by the introduction of the nitro group and subsequent etherification to achieve the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The choice of solvents, catalysts, and reaction conditions would be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The chromene core can be hydrogenated to form dihydrochromene derivatives.

    Substitution: The ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrogenation of the chromene core would produce dihydrochromene derivatives.

Scientific Research Applications

2-Ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl ethyl ether
  • 2-Ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl propyl ether

Uniqueness

Compared to similar compounds, 2-ethoxy-5-(2-nitro-3H-benzo[f]chromen-3-yl)phenyl methyl ether may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene

InChI

InChI=1S/C22H19NO5/c1-3-27-20-11-9-15(12-21(20)26-2)22-18(23(24)25)13-17-16-7-5-4-6-14(16)8-10-19(17)28-22/h4-13,22H,3H2,1-2H3

InChI Key

WQJGFQNQEQBDRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC4=CC=CC=C43)[N+](=O)[O-])OC

Origin of Product

United States

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